[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate
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Overview
Description
[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate is an organic compound with a unique cyclobutyl ring structure This compound is characterized by the presence of a hydroxymethyl group and a methyl acetate group attached to the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclobutyl ring, which can be achieved through cyclization reactions involving suitable precursors.
Esterification: The final step involves the esterification of the hydroxymethyl group with acetic acid or its derivatives to form the methyl acetate ester. This reaction is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of cyclobutyl carboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclobutyl carboxylic acids.
Reduction: Cyclobutyl alcohols.
Substitution: Cyclobutyl derivatives with various functional groups.
Scientific Research Applications
[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutyl ring provides a rigid framework that can affect the compound’s binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl methyl acetate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Cyclobutyl carboxylic acid: Contains a carboxyl group instead of the ester group, leading to different chemical properties.
Cyclobutyl alcohol: Contains a hydroxyl group instead of the ester group, affecting its solubility and reactivity.
Uniqueness
[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate is unique due to the presence of both the hydroxymethyl and methyl acetate groups, which confer distinct chemical and biological properties. Its rigid cyclobutyl ring structure also contributes to its uniqueness, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(1R,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMCYJQQTKKLOY-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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